molecular formula C17H14FN3O2 B2907520 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1105216-72-5

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2907520
CAS No.: 1105216-72-5
M. Wt: 311.316
InChI Key: JCTGGFNIACDIKR-UHFFFAOYSA-N
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Description

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that features a fluorophenyl group, an isoxazole ring, and a pyridinylmethylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Fluorophenyl Group: This step might involve a halogenation reaction followed by a substitution reaction to introduce the fluorine atom.

    Attachment of the Pyridinylmethylacetamide Moiety: This can be done through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the pyridinylmethyl group.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with isoxazole and fluorophenyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyridinylmethylacetamide moiety might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide: Lacks the fluorine atom.

    2-(5-(2-chlorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide: Contains a chlorine atom instead of fluorine.

    2-(5-(2-methylphenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding interactions, making it unique compared to its analogs.

Properties

IUPAC Name

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c18-15-7-2-1-6-14(15)16-9-13(21-23-16)10-17(22)20-11-12-5-3-4-8-19-12/h1-9H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTGGFNIACDIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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